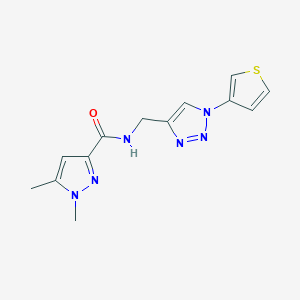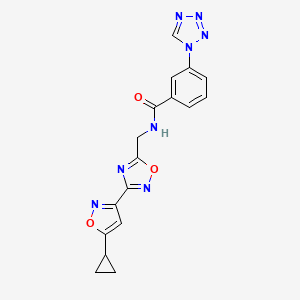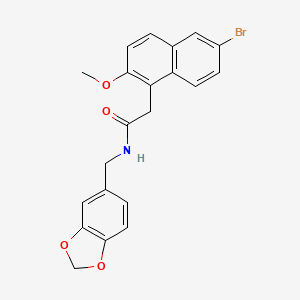
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a novel selective agonist of the serotonin 5-HT2B receptor, which is known to play a critical role in various physiological processes, including cardiovascular function, smooth muscle contraction, and cell proliferation.
Aplicaciones Científicas De Investigación
Anticancer Potential
N-(1,3-benzodioxol-5-ylmethyl) derivatives have shown promise in anticancer research. For example, certain derivatives synthesized from N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide displayed notable cytotoxic effects on C6 rat glioma cell lines, indicating their potential as anticancer agents. These compounds were also effective inhibitors of human carbonic anhydrase I and II, surpassing the efficacy of acetazolamide, a reference agent (Altıntop et al., 2017).
Antimicrobial Activity
Certain bromo-N-(phenylsulfonyl)acetamide derivatives, related to N-(1,3-benzodioxol-5-ylmethyl) compounds, have demonstrated good antimicrobial activity. This suggests potential applications of N-(1,3-benzodioxol-5-ylmethyl)-related compounds in treating microbial infections (Fahim & Ismael, 2019).
Photodynamic Therapy for Cancer
Derivatives of N-(1,3-benzodioxol-5-ylmethyl) have been explored in photodynamic therapy for cancer treatment. For instance, a study on zinc phthalocyanine derivatives substituted with N-(1,3-benzodioxol-5-ylmethyl) groups showed high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Antioxidant Properties
N-(1,3-benzodioxol-5-ylmethyl) derivatives have also been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds in this category have shown promising results in inhibiting lipid peroxidation and scavenging free radicals, highlighting their potential in treating inflammatory conditions and oxidative stress (Koppireddi et al., 2013).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-25-18-7-3-14-9-15(22)4-5-16(14)17(18)10-21(24)23-11-13-2-6-19-20(8-13)27-12-26-19/h2-9H,10-12H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKUOIRHASCNFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)
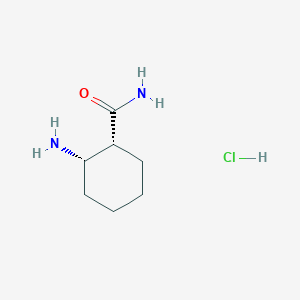
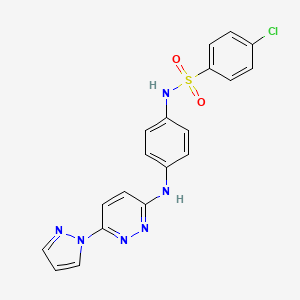
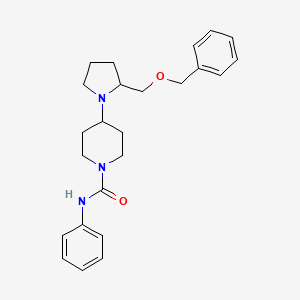
![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
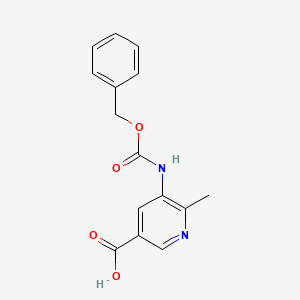
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)
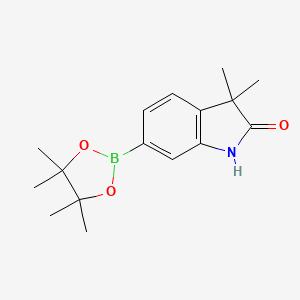
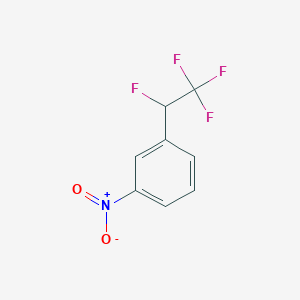
![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)
